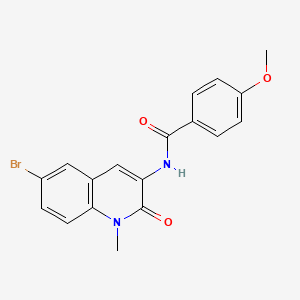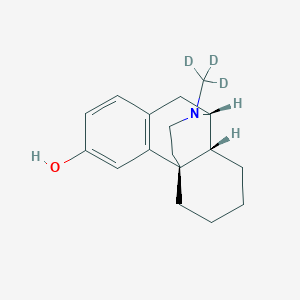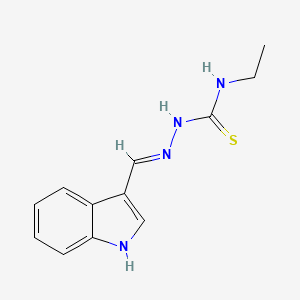
Sodium 2-methylcyclopropylsulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methylcyclopropylsulfinate is a chemical compound with the molecular formula C4H7NaO2S and a molecular weight of 142.15 g/mol . This compound is typically found in the form of a powder or crystals and is used in various chemical reactions, particularly in the late-stage functionalization of nitrogen-containing heterocycles .
Méthodes De Préparation
The synthesis of sodium 2-methylcyclopropylsulfinate involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 2-methylcyclopropylsulfinic acid with sodium hydroxide, resulting in the formation of the sodium salt . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the product. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to maintain the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Sodium 2-methylcyclopropylsulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.
Substitution: This compound can participate in substitution reactions, where the sulfinate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include sulfonates, thiols, and substituted cyclopropyl compounds .
Applications De Recherche Scientifique
Sodium 2-methylcyclopropylsulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 2-methylcyclopropylsulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In biological systems, it may interact with enzyme active sites, leading to inhibition or modification of enzyme activity .
Comparaison Avec Des Composés Similaires
Sodium 2-methylcyclopropylsulfinate can be compared with other sulfinates such as sodium isopropylsulfinate, sodium ethylsulfinate, and sodium 1-phenoxy-methanesulfinate . While these compounds share similar reactivity and stability, this compound is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties . This uniqueness makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .
Propriétés
Formule moléculaire |
C4H7NaO2S |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
sodium;2-methylcyclopropane-1-sulfinate |
InChI |
InChI=1S/C4H8O2S.Na/c1-3-2-4(3)7(5)6;/h3-4H,2H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
KBIXSXFOEIXGQT-UHFFFAOYSA-M |
SMILES canonique |
CC1CC1S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)

![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)


![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)

![[(2S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936867.png)



